SDU-071 Exhibits Oral Activity and Dose-Dependent In Vivo Tumor Suppression Superior to HTS-21
SDU-071 is orally active and suppresses tumor growth in an MDA-MB-231 orthotopic xenograft model in a dose-dependent manner, whereas its predecessor HTS-21 lacks oral bioavailability. Oral administration of SDU-071 at 250 mg/kg for 21 days produced superior tumor growth inhibition compared to HTS-21 administered intraperitoneally at 50 mg/kg [1].
| Evidence Dimension | Oral bioavailability and in vivo tumor suppression |
|---|---|
| Target Compound Data | Orally active; 250 mg/kg (i.g.) produces significant tumor growth inhibition (p < 0.001); 50 mg/kg (i.g.) also significantly suppresses tumor volume vs. vehicle |
| Comparator Or Baseline | HTS-21: Not orally bioavailable; requires intraperitoneal (i.p.) administration at 50 mg/kg |
| Quantified Difference | SDU-071: oral activity present; HTS-21: oral activity absent. SDU-071 50 mg/kg i.g. tumor volume ~450 mm³ vs. HTS-21 50 mg/kg i.p. ~300 mm³ vs. vehicle ~950 mm³ at day 21 |
| Conditions | MDA-MB-231 orthotopic xenograft mammary tumor model in female BALB/c nude mice; 21-day daily oral (i.g.) or intraperitoneal (i.p.) dosing |
Why This Matters
Oral bioavailability enables more physiologically relevant and less invasive long-term dosing regimens in preclinical TNBC research, a key procurement differentiator from HTS-21.
- [1] Wang S, Lei K, Lai HT, Liu T, Du L, Wu SY, Ye X, Chiang CM, Li M. Novel BRD4-p53 Inhibitor SDU-071 Suppresses Proliferation and Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells. ACS Pharmacol Transl Sci. 2024;7(4):1178-1190. doi:10.1021/acsptsci.4c00057 View Source
